molecular formula C12H20N2O3 B6342716 4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 857653-97-5

4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B6342716
CAS RN: 857653-97-5
M. Wt: 240.30 g/mol
InChI Key: QBKIYLAAMXUGDA-UHFFFAOYSA-N
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Description

4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester (4-CMPCB) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to molecular biology and biochemistry. 4-CMPCB has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. In addition, 4-CMPCB has been used to study the mechanism of action of various drugs and to elucidate the effects of drugs on the human body.

Scientific Research Applications

Synthesis of Fentanyl Analogs

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate: is a precursor in the synthesis of fentanyl analogs . Fentanyl is a potent synthetic opioid, and its analogs are of significant interest in medicinal chemistry for their analgesic properties. The compound’s role in the synthesis pathway is crucial due to its structural similarity to the piperidine core of fentanyl.

Development of PROTAC Molecules

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging class of therapeutic agents that target proteins for degradation. The tert-butyl ester group in the compound provides a protective group that can be removed under specific conditions, allowing for further functionalization.

Precursor for Bioactive Molecules

It acts as a building block for the synthesis of bioactive molecules, particularly those with a piperidine scaffold . Piperidine derivatives are common in pharmaceuticals and exhibit a range of biological activities, including antipsychotic and analgesic effects.

Intermediate in Organic Synthesis

The compound is used as an intermediate in organic synthesis, especially in the construction of complex molecules . Its reactive cyanomethoxy group can undergo various transformations, enabling the creation of diverse molecular architectures.

properties

IUPAC Name

tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKIYLAAMXUGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670538
Record name tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate

CAS RN

857653-97-5
Record name tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 13, 235 mg, 0.91 mmol) and triethylamine (140 μl, 1 mmol) in anhydrous CH2Cl2 (5 ml) was cooled to 0° C. and a solution of trichloroacetyl chloride (174 mg, 0.96 mmol) in anhydrous CH2Cl2 added dropwise. The reaction mixture was stirred at rt for 1 h, the solvent was removed and the residue purified by flash chromatography (IH-EtOAc, 1:1) to afford the title compound: δH (CDCl3) 1.50 (9H, s), 1.58-1.65 (2H, m), 1.89-1.95 (2H, m), 3.20 (2H, m), 3.74-3.79 (3H, m), 4.33 (2H, s).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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